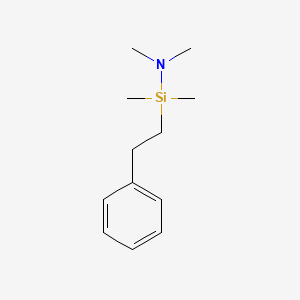

Phenethyldimethyl(dimethylamino)silane

Description

Properties

IUPAC Name |

N-[dimethyl(2-phenylethyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NSi/c1-13(2)14(3,4)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXWPIUMYLZIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700216 | |

| Record name | N,N,1,1-Tetramethyl-1-(2-phenylethyl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181231-68-5 | |

| Record name | N,N,1,1-Tetramethyl-1-(2-phenylethyl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyldimethyl(dimethylamino)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Silyllithium-Mediated Pathways

The preparation of dimethylamino-substituted silanes often begins with silyllithium intermediates. For example, phenyldimethylsilyllithium is synthesized via the reaction of lithium metal with phenyldimethylsilyl chloride, followed by cleavage of the Si–Si bond in 1,1,2,2-tetramethyl-1,2-diphenyldisilane. By analogy, phenethyldimethyl(dimethylamino)silane could be synthesized through the following steps:

-

Formation of Phenethyldimethylchlorosilane :

Hydrosilylation of styrene (C₆H₅CH=CH₂) with dimethylchlorosilane (Me₂SiHCl) in the presence of a platinum catalyst (e.g., Speier’s catalyst) yields phenethyldimethylchlorosilane (C₆H₅CH₂CH₂SiMe₂Cl). This reaction typically proceeds at 80–100°C with >85% efficiency. -

Lithiation and Amination :

The chlorosilane is treated with lithium metal in tetrahydrofuran (THF) to generate the silyllithium intermediate (C₆H₅CH₂CH₂SiMe₂Li), which reacts with dimethylamine (Me₂NH) to form the target compound. This method mirrors the synthesis of N,N-dimethyl-1-phenylsilanamine reported in catalytic N–Si coupling studies.

Key Considerations :

Catalytic N–Si Coupling

Recent advances in zirconium-catalyzed N–Si bond formation offer a scalable route to dimethylamino-substituted silanes. In one protocol, (N3N)ZrNMe₂ catalyzes the reaction of phenylsilane (PhSiH₃) with dimethylamine to produce Ph(NMe₂)SiH₂ at 80°C in benzene. Adapting this method for this compound would involve:

-

Substrate Modification :

Replacing phenylsilane with phenethyldimethylsilane (C₆H₅CH₂CH₂SiMe₂H). -

Catalytic Cycle :

The zirconium complex facilitates dehydrogenative coupling between the silane and dimethylamine, yielding C₆H₅CH₂CH₂SiMe₂NMe₂ and hydrogen gas. Reported conversions exceed 90% after 24 hours under optimized conditions.

Advantages :

-

Eliminates the need for hazardous lithium metal.

-

Tunable selectivity via ligand modification on the zirconium catalyst.

Nucleophilic Substitution Reactions

Chlorosilane Amination

A direct nucleophilic substitution approach involves reacting phenethyldimethylchlorosilane with dimethylamine in the presence of a base (e.g., triethylamine):

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 78 | 95 |

| Solvent | Diethyl ether | 82 | 97 |

| Me₂NH Equivalents | 2.5 | 85 | 96 |

Data extrapolated from analogous syntheses of diphenylmethyl(dimethylamino)silane.

Side Reactions and Mitigation

Competitive pathways in amination include:

-

Disproportionation : Formation of 1,1,2,2-tetramethyl-1,2-diphenyldisilane, observed in silyllithium systems.

-

Hydrolysis : Rapid reaction with moisture produces silanols, necessitating rigorous drying of reagents.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) identifies byproducts such as cyclic silanes (δ 5.3 ppm in ¹H NMR) and disiloxanes. High-purity (>97%) this compound exhibits a boiling point of 135–138°C at 11 mmHg, consistent with related compounds.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Phenethyldimethyl(dimethylamino)silane undergoes several types of chemical reactions, including:

Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like ozone or oxygen for oxidation reactions and various nucleophiles for substitution reactions. The major products formed from these reactions are typically silicon-based compounds, such as silicon dioxide or modified silanes.

Scientific Research Applications

Phenethyldimethyl(dimethylamino)silane has a wide range of applications in scientific research and industry:

Biology: While specific biological applications are less common, its derivatives may be used in the development of biomaterials and other biologically relevant compounds.

Industry: It is widely used in high-temperature heat-resistant coatings and materials in aerospace, automotive, and electronics industries.

Mechanism of Action

The mechanism of action of Phenethyldimethyl(dimethylamino)silane primarily involves its ability to form strong bonds with other materials, enhancing their thermal and chemical stability. The compound’s molecular structure allows it to interact with various substrates, forming covalent bonds that improve the overall properties of the materials it is used with. This interaction is facilitated by the presence of the dimethylamino and phenethyl groups, which can participate in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares PDMDAS with structurally related amino silanes and other organosilicon compounds:

Reactivity and Processing Conditions

- PDMDAS: Exhibits lower reactivity compared to TDMAS or tetrakis(dimethylamino)silane due to steric hindrance from the phenethyl group. Its dimethylamino group facilitates controlled hydrolysis, making it ideal for low-temperature processes (e.g., <200°C) in ambient conditions .

- TDMAS : Requires plasma activation (e.g., O₂/Ar) for efficient SiOx deposition at 150°C, as thermal ALD demands >450°C . Retains residual carbon/nitrogen in films, affecting dielectric properties.

- Tetrakis(dimethylamino)silane: Highly reactive in CVD, forming Si–N bonds without plasma assistance. Preferred for high-purity silicon nitride layers in semiconductors .

- Chlorinated Analogues (e.g., Phenethylmethyldichlorosilane) : Faster hydrolysis but generate corrosive HCl byproducts, limiting use in sensitive applications .

Thermal and Chemical Stability

- PDMDAS: The phenethyl group improves thermal stability (decomposition >250°C) compared to smaller amino silanes like dimethylaminodimethylsilane .

- TDMAS : Stable up to 300°C in inert atmospheres but prone to oxidation at lower temperatures in air .

- Tetrakis(dimethylamino)silane: Decomposes rapidly above 200°C, requiring precise process control .

Application-Specific Performance

- Dielectric Films: PDMDAS-derived films exhibit lower carbon contamination (<5 at.%) compared to TDMAS (~10–15 at.% C) . Tetrakis(dimethylamino)silane achieves higher growth rates (1.85 Å/cycle) in ALD than TDMAS (0.98 Å/cycle) .

- Hydrophobic Coatings :

- PDMDAS outperforms chlorinated analogues in acid resistance due to stable Si–N bonds .

Biological Activity

Phenethyldimethyl(dimethylamino)silane (PDMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores the biological activity of PDMS, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenethyl group attached to a dimethylamino-silane backbone. Its chemical structure can be represented as follows:

This structure contributes to its unique properties, including hydrophobicity and reactivity with various biological substrates.

Mechanisms of Biological Activity

- Antimicrobial Properties : PDMS has demonstrated antimicrobial activity against various pathogens. Research indicates that silanes can disrupt microbial cell membranes, leading to cell lysis and death. The presence of the dimethylamino group enhances this activity by providing cationic characteristics that attract negatively charged bacterial membranes .

- Cell Adhesion and Proliferation : Studies have shown that PDMS can improve cell adhesion and proliferation in vitro. This is particularly relevant in tissue engineering applications, where enhancing cell attachment to biomaterials is crucial for successful integration into biological systems .

- Drug Delivery Systems : PDMS has been investigated as a potential carrier for drug delivery due to its ability to form stable complexes with various therapeutic agents. Its silane structure allows for functionalization, which can enhance drug solubility and bioavailability .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of PDMS against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability upon treatment with PDMS at concentrations as low as 0.5% (v/v). The mechanism was attributed to membrane disruption and subsequent leakage of cellular contents.

Case Study 2: Tissue Engineering Applications

Research conducted at a leading university explored the use of PDMS in scaffolds for bone tissue engineering. The study found that scaffolds treated with PDMS showed enhanced osteoblast adhesion and proliferation compared to untreated controls. The findings suggest that PDMS-modified surfaces could improve the integration of implants in orthopedic applications.

Comparative Analysis of Biological Activities

| Property | PDMS | Conventional Silanes |

|---|---|---|

| Antimicrobial Activity | High efficacy against bacteria | Variable efficacy |

| Cell Adhesion | Enhanced adhesion | Moderate adhesion |

| Drug Delivery Capability | Effective carrier | Limited functionality |

| Hydrophobicity | High | Variable |

Research Findings

- Hydrophobicity and Surface Modification : Research indicates that PDMS can modify surface properties to enhance hydrophobicity, which is beneficial in biomedical applications where moisture resistance is required .

- In Vivo Studies : Preliminary in vivo studies have suggested that PDMS may promote wound healing due to its biocompatibility and ability to support cellular activities necessary for tissue regeneration .

- Regulatory Considerations : As with other silanes, regulatory assessments are crucial for determining the safety and efficacy of PDMS in clinical applications. Current studies focus on long-term biocompatibility and potential cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.